molecular formula C30H18S2 B1514517 6,13-Bis(2-thienyl)pentacene CAS No. 849466-79-1

6,13-Bis(2-thienyl)pentacene

Cat. No.: B1514517
CAS No.: 849466-79-1
M. Wt: 442.6 g/mol
InChI Key: UFJVWUVXQAZPRV-UHFFFAOYSA-N
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Description

6,13-Bis(2-thienyl)pentacene is a polycyclic aromatic hydrocarbon with a unique structure that includes two thiophene rings attached to the 6th and 13th positions of pentacene. This compound is part of the pentacene family, known for their applications in organic electronics due to their excellent charge transport properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,13-Bis(2-thienyl)pentacene typically involves the following steps:

  • Bromination: Pentacene is brominated to introduce bromine atoms at the 6th and 13th positions.

  • Thiophenation: The brominated pentacene undergoes a coupling reaction with thiophene derivatives using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

  • Purification: The final product is purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6,13-Bis(2-thienyl)pentacene can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can reduce the compound to its corresponding dihydro derivatives.

  • Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Reagents such as halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium amide, NaNH₂) are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Dihydro derivatives of pentacene.

  • Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

6,13-Bis(2-thienyl)pentacene has several scientific research applications:

  • Organic Electronics: Due to its excellent charge transport properties, it is used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

  • Sensors: Its fluorescence properties make it suitable for use in chemical sensors and biosensors.

  • Biological Imaging: It can be used as a fluorescent probe for imaging biological systems.

  • Material Science: It is employed in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which 6,13-Bis(2-thienyl)pentacene exerts its effects involves its interaction with molecular targets and pathways:

  • Charge Transport: The compound facilitates charge transport through its conjugated π-electron system, enhancing the performance of electronic devices.

  • Fluorescence: Its fluorescence properties are due to the presence of thiophene rings, which absorb and emit light at specific wavelengths.

Comparison with Similar Compounds

6,13-Bis(2-thienyl)pentacene is compared with other similar compounds, such as:

  • Pentacene: The parent compound without thiophene substituents.

  • 2,6-Bis(2-thienyl)pyridine: A related compound with pyridine rings instead of pentacene.

  • Pentacene Diimide: A derivative with imide groups.

Uniqueness: this compound stands out due to its enhanced charge transport properties and fluorescence compared to its analogs. The presence of thiophene rings significantly improves its electronic and optical characteristics.

Conclusion

This compound is a versatile compound with significant applications in organic electronics, sensors, biological imaging, and material science. Its unique structure and properties make it a valuable component in various scientific research fields.

Properties

IUPAC Name

2-(13-thiophen-2-ylpentacen-6-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18S2/c1-2-8-20-16-24-23(15-19(20)7-1)29(27-11-5-13-31-27)25-17-21-9-3-4-10-22(21)18-26(25)30(24)28-12-6-14-32-28/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJVWUVXQAZPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=C4C=C5C=CC=CC5=CC4=C3C6=CC=CS6)C7=CC=CS7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40833915
Record name 2,2'-(Pentacene-6,13-diyl)dithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40833915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849466-79-1
Record name 2,2'-(Pentacene-6,13-diyl)dithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40833915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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